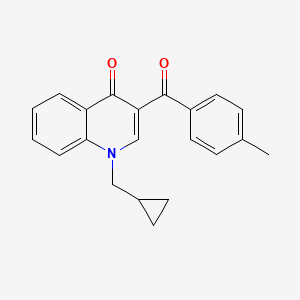
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, commonly known as CMP-4M, is a quinoline derivative with a broad range of applications in scientific research. CMP-4M has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
CMP-4M has been used in a variety of scientific research applications, including the study of drug metabolism, the study of enzyme inhibition, and the study of enzyme kinetics. CMP-4M has been used to study the metabolism of drugs, such as caffeine and theophylline, as well as to study the inhibition of enzymes, such as cytochrome P450 2A6 (CYP2A6). CMP-4M has also been used to study the kinetics of enzymes, such as cytochrome P450 1A2 (CYP1A2).
作用機序
CMP-4M is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. CMP-4M binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
CMP-4M has been shown to have a variety of biochemical and physiological effects. CMP-4M has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs in the body, as well as increased levels of other compounds, such as hormones and neurotransmitters. CMP-4M has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the body.
実験室実験の利点と制限
CMP-4M has a number of advantages and limitations for laboratory experiments. One of the advantages of CMP-4M is its stability, which allows for long-term storage and use in experiments. Additionally, CMP-4M is relatively easy to synthesize and is relatively inexpensive. However, CMP-4M can be toxic, especially at high concentrations, and can interfere with enzyme activity, which can lead to inaccurate results.
将来の方向性
The potential future directions for CMP-4M include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of CMP-4M could improve its stability and reduce its toxicity. Furthermore, further research into the advantages and limitations of CMP-4M for laboratory experiments could lead to improved results. Finally, further research into the potential applications of CMP-4M could lead to new and innovative uses for the compound.
合成法
CMP-4M can be synthesized using a number of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the condensation of aldehydes and ketones with a base, such as sodium hydroxide or potassium hydroxide, to form an α-hydroxyketone. The Knoevenagel condensation reaction involves the condensation of an aldehyde or ketone with an amine or an alcohol to form a β-hydroxyketone. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound to form a β-hydroxyketone.
特性
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-14-6-10-16(11-7-14)20(23)18-13-22(12-15-8-9-15)19-5-3-2-4-17(19)21(18)24/h2-7,10-11,13,15H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMZKXJOUSBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide](/img/structure/B6450714.png)
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B6450717.png)
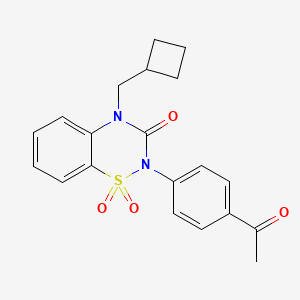
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
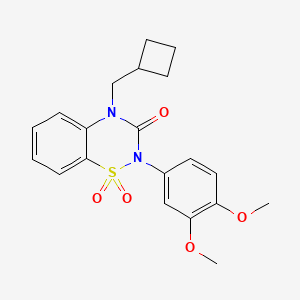
![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
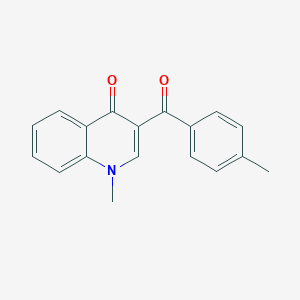
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)

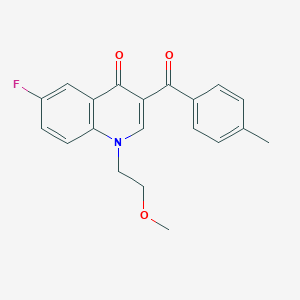
![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)
